molecular formula C13H20N2O5S2 B1406599 3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-imine ethanesulfonate CAS No. 2034155-55-8

3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-imine ethanesulfonate

Cat. No. B1406599
CAS RN: 2034155-55-8
M. Wt: 348.4 g/mol
InChI Key: BRSUTEZLMBEXMN-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are biologically interesting molecules and their chemistry is receiving considerable attention due to their anticonvulsant, antiviral, antibacterial, antimicrobial, and fungicidal activities . They are also useful as anti-allergenic and anti-inflammatory agents .


Synthesis Analysis

Thiazole derivatives have been synthesized via reaction of 1-(1-(5,6-dimethoxy-2-oxobenzo[d]thiazol-3(2H)-yl)propan-2-ylidene)-4-substituted thiosemicarbazide with different halides .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .


Chemical Reactions Analysis

The reaction of the key intermediates with ethyl bromoacetate and ethyl-2-bromopropionate in absolute ethanol containing a catalytic amount of anhydrous DOI .

Scientific Research Applications

Antioxidant Capacity and Reaction Pathways

The ABTS/PP decolorization assay, a method used to assess antioxidant capacity, involves specific reactions including the formation of coupling adducts and oxidative degradation processes involving thiazole derivatives. These reactions contribute to understanding the antioxidant capacity and the specificity of reactions involving thiazole structures (Ilyasov et al., 2020).

Electrochemical Applications

Thiazole derivatives are explored for their applications in electrochemical technology, particularly in the context of electroplating and energy storage. Research in this area highlights the versatility of thiazole compounds in contributing to advancements in electrochemical methods and technologies (Tsuda et al., 2017).

Synthetic and Pharmacological Applications

The synthesis of benzofused thiazole derivatives and their evaluation for antioxidant and anti-inflammatory activities exemplify the potential therapeutic applications of thiazole-based compounds. Such research underscores the importance of thiazole derivatives in developing new therapeutic agents with potential antioxidant and anti-inflammatory properties (Raut et al., 2020).

Medicinal Chemistry and Drug Development

Thiazole derivatives are highlighted for their significance in medicinal chemistry, where they serve as key scaffolds for the development of drugs with various pharmacological activities. The therapeutic versatility of these compounds, including their anti-inflammatory, antimicrobial, and anticancer activities, illustrates the critical role of thiazole derivatives in drug discovery and development (Bhat & Belagali, 2020).

properties

IUPAC Name

ethanesulfonic acid;3-ethyl-5,6-dimethoxy-1,3-benzothiazol-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S.C2H6O3S/c1-4-13-7-5-8(14-2)9(15-3)6-10(7)16-11(13)12;1-2-6(3,4)5/h5-6,12H,4H2,1-3H3;2H2,1H3,(H,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRSUTEZLMBEXMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC(=C(C=C2SC1=N)OC)OC.CCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-imine ethanesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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